molecular formula C17H10Cl2N4O2 B3875684 3-(2,6-dichloro-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile

3-(2,6-dichloro-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile

Cat. No. B3875684
M. Wt: 373.2 g/mol
InChI Key: GVCJVUNXVPVDAN-JXMROGBWSA-N
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Description

3-(2,6-dichloro-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile, also known as DCNA, is a synthetic compound that has been used extensively in scientific research. DCNA is a member of the acrylonitrile class of compounds and is characterized by its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(2,6-dichloro-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood, but it is believed to involve the binding of the compound to specific proteins or enzymes. This binding can lead to changes in the conformation or activity of the protein or enzyme, which can result in various biological effects.
Biochemical and Physiological Effects
3-(2,6-dichloro-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to have various biochemical and physiological effects, including the inhibition of certain enzymes and the induction of apoptosis in cancer cells. 3-(2,6-dichloro-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2,6-dichloro-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile in lab experiments is its unique chemical structure, which allows it to be used as a fluorescent probe for the detection of protein-ligand interactions. However, one limitation of using 3-(2,6-dichloro-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 3-(2,6-dichloro-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile. One area of interest is the development of 3-(2,6-dichloro-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile-based compounds with improved properties for use as anti-cancer agents or photosensitizers. Another area of interest is the further investigation of the mechanism of action of 3-(2,6-dichloro-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile and its potential use in the development of new drugs or therapies. Additionally, the use of 3-(2,6-dichloro-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile in the detection of protein-ligand interactions and other biological processes could be further explored.

Scientific Research Applications

3-(2,6-dichloro-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of protein-ligand interactions, as a photosensitizer for photodynamic therapy, and as a potential anti-cancer agent. 3-(2,6-dichloro-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has also been used in studies investigating the mechanism of action of various enzymes and proteins.

properties

IUPAC Name

(E)-3-(2,6-dichloro-3-nitrophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N4O2/c1-9-2-4-13-14(6-9)22-17(21-13)10(8-20)7-11-12(18)3-5-15(16(11)19)23(24)25/h2-7H,1H3,(H,21,22)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCJVUNXVPVDAN-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=C(C=CC(=C3Cl)[N+](=O)[O-])Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=C(C=CC(=C3Cl)[N+](=O)[O-])Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,6-dichloro-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile
Reactant of Route 2
3-(2,6-dichloro-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile
Reactant of Route 3
3-(2,6-dichloro-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile
Reactant of Route 4
3-(2,6-dichloro-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile
Reactant of Route 5
3-(2,6-dichloro-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile
Reactant of Route 6
3-(2,6-dichloro-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile

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